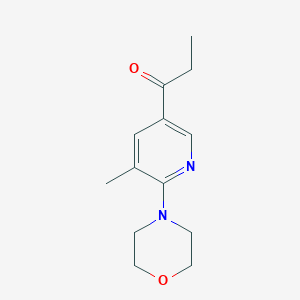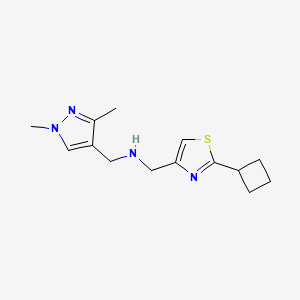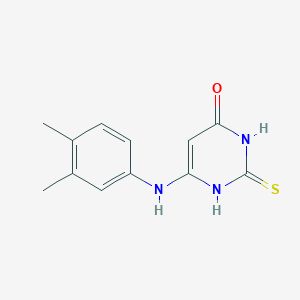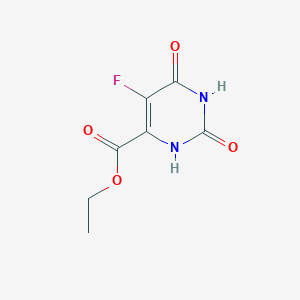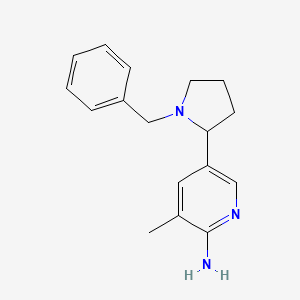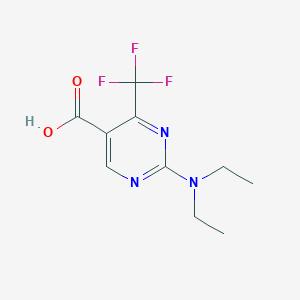
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a diethylamino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with diethylamine under controlled conditions to introduce the diethylamino group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the diethylamino group, which may result in different chemical and biological properties.
5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring structure but share some functional similarities.
Uniqueness
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and trifluoromethyl groups enhances its versatility in various applications compared to similar compounds.
特性
分子式 |
C10H12F3N3O2 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC名 |
2-(diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12F3N3O2/c1-3-16(4-2)9-14-5-6(8(17)18)7(15-9)10(11,12)13/h5H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
BFSHJYAZHHBCQX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


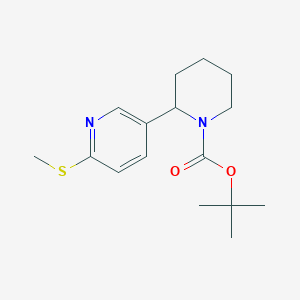
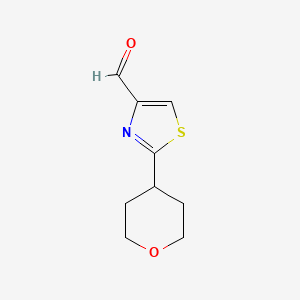

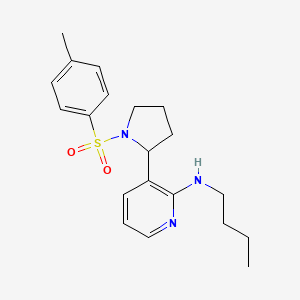
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)
